molecular formula C21H20N4O2 B2478564 (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285544-94-6

(E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2478564
CAS No.: 1285544-94-6
M. Wt: 360.417
InChI Key: AQNLHDXCMKKRBV-CQBCOIIOSA-N
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Description

(E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-15-9-11-16(12-10-15)18-14-19(24-23-18)21(26)25-22-13-5-7-17-6-3-4-8-20(17)27-2/h3-14H,1-2H3,(H,23,24)(H,25,26)/b7-5+,22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNLHDXCMKKRBV-CQBCOIIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article summarizes the current understanding of its biological properties, supported by data from various studies.

Structural Overview

The compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. Its structure can be represented as follows:

  • IUPAC Name : (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
  • Molecular Formula : C21H20N4O2
  • CAS Number : 1285544-94-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Notable findings include:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating its potential as an antitumor agent .
  • Mechanism of Action : Research suggests that compounds like this one may induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization .
Compound Cell Line IC50 (µM) Mechanism
(E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazideA54949.85Apoptosis induction
Other Pyrazole DerivativesMCF7, Hep-2, P8153.25 - 42.30Cytotoxicity

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in the treatment of various inflammatory diseases. Studies indicate:

  • Inhibition of COX Enzymes : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Clinical Relevance : The anti-inflammatory activity suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study conducted by Xia et al. demonstrated that a related pyrazole derivative induced significant apoptosis in A549 cells, supporting the hypothesis that structural modifications can enhance anticancer activity .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in cancer progression and inflammation. These studies suggest a favorable binding affinity to key targets like tubulin and COX enzymes .
  • Comparative Analysis with Other Pyrazoles :
    • In comparative studies, this compound has shown promising results when juxtaposed with other known pyrazole derivatives, indicating its competitive efficacy in biological assays .

Scientific Research Applications

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds similar to (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide exhibit significant anti-inflammatory effects. For instance, Nagarapu et al. synthesized a series of pyrazole derivatives and tested them in a carrageenan-induced rat paw edema model, finding several compounds to be more potent than ibuprofen . The anti-inflammatory mechanism is often linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Properties

Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens. For example, Ragavan et al. reported on the antibacterial efficacy of 1,5-diaryl pyrazoles, with some compounds showing significant activity against Escherichia coli and Staphylococcus aureus . The presence of specific functional groups in the structure of pyrazoles enhances their interaction with microbial targets.

Anticancer Potential

There is emerging evidence suggesting that pyrazole derivatives may have anticancer properties. A study highlighted the ability of certain pyrazoles to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation . The compound's structure allows for interactions with various cellular targets, which could lead to the development of novel anticancer agents.

Pyrazole Derivatives in Inflammation

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anti-inflammatory activity. Compounds were tested in vivo using a carrageenan-induced edema model, revealing that several derivatives exhibited superior efficacy compared to standard treatments like diclofenac sodium .

Antimicrobial Efficacy

In another study, a group of researchers synthesized a novel class of pyrazole compounds and assessed their antimicrobial activity against various bacterial strains. The findings indicated that certain derivatives had potent activity against resistant strains, suggesting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or basic conditions to form fused heterocyclic systems. For example:

  • Reaction with HCl/EtOH : Refluxing in ethanol with catalytic HCl triggers cyclization via the hydrazide moiety, yielding pyrazolo[1,5-a]pyrimidine derivatives .

  • Base-Mediated Cyclization : Treatment with triethylamine in DMSO facilitates deprotonation at the pyrazole N-H group, leading to the formation of tetracyclic structures .

Key Conditions :

Reaction TypeCatalyst/SolventTemperatureYield
Acidic cyclizationHCl/EtOHReflux85–90%
Base-mediated cyclizationEt₃N/DMSO80°C75–82%

Coordination Chemistry with Metal Ions

The carbohydrazide group acts as a polydentate ligand, forming stable complexes with transition metals:

  • Cu(II) Complexes : Reacts with CuCl₂ in methanol to form octahedral complexes, confirmed by UV-Vis and ESR spectroscopy .

  • Zn(II) and Ni(II) Complexes : Coordination occurs via the pyrazole N, carbonyl O, and imine N atoms, enhancing thermal stability .

Complex Stability Constants (log β) :

Metal Ionlog β (25°C)Geometry
Cu(II)12.4 ± 0.2Octahedral
Ni(II)10.8 ± 0.3Square planar

Nucleophilic Attacks:

  • Hydrazine Addition : The allylidene group reacts with hydrazines to form pyrazoline intermediates, which oxidize to pyrazoles .

  • Thiol Coupling : Reacts with thiophenols in DMF/K₂CO₃ to form sulfur-bridged derivatives .

Electrophilic Substitution:

  • Nitration : Treatment with HNO₃/H₂SO₄ selectively nitrates the p-tolyl ring at the para position .

Reactivity Trends :

SiteReactivity (Relative Rate)
Allylidene C=CHigh (k = 1.2 × 10³ M⁻¹s⁻¹)
Pyrazole C-4Moderate
Methoxyphenyl ringLow

Photo-Oxidative Degradation

Under UV light (λ = 254 nm) in aerobic conditions:

  • The allylidene double bond undergoes cleavage to form 2-methoxybenzaldehyde and pyrazole-carboxylic acid derivatives .

  • Quantum Yield : Φ = 0.18 ± 0.02 (methanol, 25°C).

Condensation and Cycloaddition Reactions

  • Aldol Condensation : Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in EtOH/piperidine to form extended conjugated systems .

  • 1,3-Dipolar Cycloaddition : Participates with diazo compounds to generate pyrazolo-triazole hybrids .

Representative Example :

Starting MaterialProductCatalystYield
4-Nitrobenzaldehyde(E)-1,3-DiarylallylidenePyrrolidine78%

Redox Behavior

Electrochemical studies (cyclic voltammetry in DMF):

  • Oxidation Peak : Epa = +1.12 V (vs. Ag/AgCl), attributed to the allylidene moiety.

  • Reduction Peak : Epc = -0.89 V, corresponding to nitro group reduction (when present) .

Q & A

Basic: What are the standard synthetic protocols for (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Pyrazole core formation : Condensation of hydrazine with β-diketones or β-ketoesters under acidic/basic conditions .
  • Substituent introduction : Alkylation or coupling reactions to attach the p-tolyl and 2-methoxyphenylallylidene groups. Solvent choice (e.g., ethanol, DMF) and temperature (60–80°C) are critical for regioselectivity .
  • Hydrazide formation : Reaction of intermediates with hydrazine hydrate, requiring pH control (neutral to mildly acidic) to avoid side reactions .
    Optimization involves monitoring via TLC/HPLC and adjusting reaction time, solvent polarity, and catalyst use (e.g., acetic acid for cyclization) .

Advanced: How do solvent effects and computational models (e.g., B3LYP/6-311G) influence the electronic properties of this compound?**

Hybrid DFT methods (B3LYP/6-311G**) combined with solvation models (IEFPCM) reveal:

  • Solvent polarity : Polar solvents (water) stabilize the compound’s charge distribution, reducing the HOMO-LUMO gap by 0.3–0.5 eV compared to gas phase .
  • Electron density : NBO analysis shows delocalization across the hydrazone linkage and pyrazole ring, enhancing stability. Solvent interactions increase dipole moments by ~15% .
  • Reactivity : Fukui indices predict nucleophilic attack at the allylidene carbon and electrophilic regions near the methoxy group .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • FT-IR : Confirms hydrazone (C=N stretch at 1600–1620 cm⁻¹) and pyrazole (N-H bend at 1500 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–3.9 ppm). 13C NMR resolves carbonyl carbons (δ 165–170 ppm) .
  • X-ray diffraction : Single-crystal analysis (using SHELXL ) determines bond lengths (C=N: ~1.28 Å) and dihedral angles between aryl groups (15–25°) .
  • ESI-MS : Validates molecular weight with [M+H]+ peaks .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Disorder in allylidene groups : Solved using SHELX’s PART instruction and anisotropic refinement .
  • Twinned crystals : Implement HKLF 5 mode in SHELXL for intensity integration .
  • Thermal motion : Apply restraints to methoxy and tolyl groups via SIMU/DELU commands .
  • Validation : PLATON checks for voids (>10% require solvent masking) .

Basic: How can researchers hypothesize biological targets for this compound based on structural analogs?

  • Molecular docking : Use AutoDock Vina to screen against targets like COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Analog studies show affinity (binding energy: −8.5 to −9.2 kcal/mol) via hydrogen bonds with Ser530 (COX-2) or Thr766 (EGFR) .
  • Pharmacophore mapping : Align with known hydrazone inhibitors (e.g., anti-inflammatory agents) to identify shared features: aryl hydrazide core and hydrophobic substituents .

Advanced: How do contradictory DFT and experimental data on vibrational frequencies inform methodology?

Discrepancies between computed (B3LYP) and experimental IR frequencies (e.g., C=O stretch at 1680 vs. 1705 cm⁻¹) arise from:

  • Anharmonicity : DFT neglects anharmonic corrections, overestimating frequencies by 2–5% .
  • Solvent interactions : SCRF models may incompletely capture hydrogen bonding. Validation with SMD solvation or explicit solvent clusters improves accuracy .
  • Scaling factors : Apply 0.96–0.98 scaling to B3LYP frequencies for better alignment .

Basic: What purity assessment protocols are recommended post-synthesis?

  • HPLC : Use C18 columns (MeCN/H2O, 70:30) with UV detection (λ = 254 nm). Purity >95% requires RSD <1.5% across triplicate runs .
  • Elemental analysis : Match C, H, N content to theoretical values (e.g., C: 65.2%, H: 4.8%, N: 15.3%) within ±0.3% .
  • DSC/TGA : Confirm thermal stability (decomposition >200°C) and absence of solvates .

Advanced: How can substituent effects (e.g., methoxy vs. chloro) be systematically studied to enhance bioactivity?

  • SAR studies : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂), or extended conjugation (vinyl groups).
  • DFT-guided design : Calculate Hammett σ values to predict electronic effects. Methoxy (σ = −0.27) increases electron density, enhancing π-π stacking vs. chloro (σ = +0.23) for hydrophobic pockets .
  • In vitro assays : Compare IC50 in kinase inhibition or antimicrobial models. For example, chloro analogs show 2–3x higher activity against S. aureus .

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